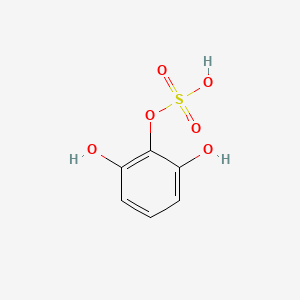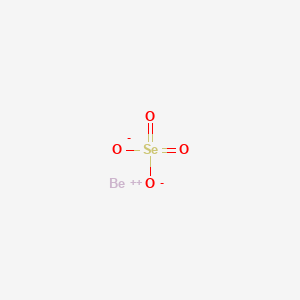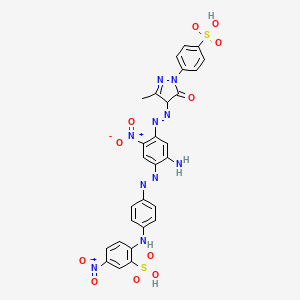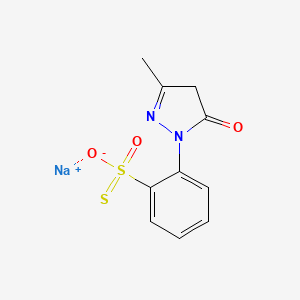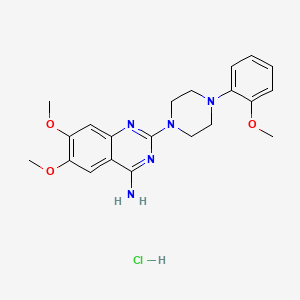
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the quinazoline core reacts with a piperazine derivative.
Formation of the Monohydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
科学研究应用
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell proliferation, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
- 4-Quinazolinamine, 2-chloro-6,7-dimethoxy-
- 6,7-Dimethoxy-N-(2-nitrophenyl)quinazolin-4-amine
- 5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine
Uniqueness
Compared to similar compounds, 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the piperazine moiety. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
属性
CAS 编号 |
132764-65-9 |
|---|---|
分子式 |
C21H26ClN5O3 |
分子量 |
431.9 g/mol |
IUPAC 名称 |
6,7-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H25N5O3.ClH/c1-27-17-7-5-4-6-16(17)25-8-10-26(11-9-25)21-23-15-13-19(29-3)18(28-2)12-14(15)20(22)24-21;/h4-7,12-13H,8-11H2,1-3H3,(H2,22,23,24);1H |
InChI 键 |
UDXYFDHWPFYKJT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


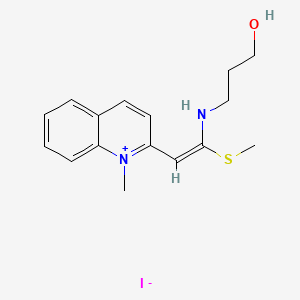
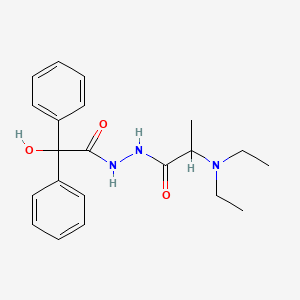
![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)
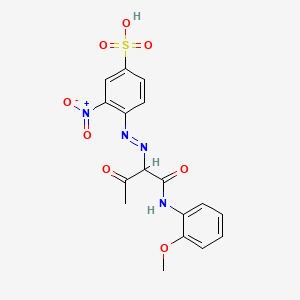

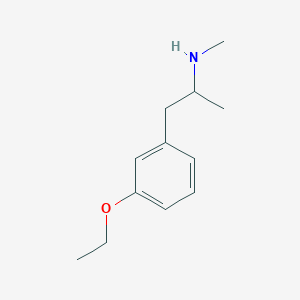
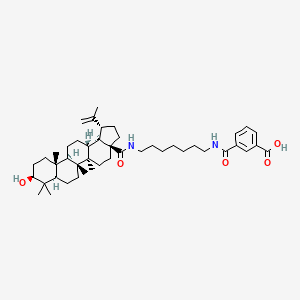
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)

